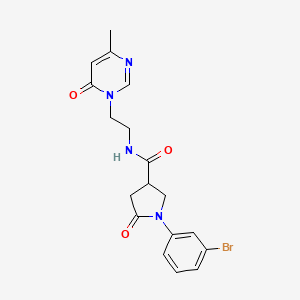

1-(3-bromophenyl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide

Beschreibung

This compound features a pyrrolidinone core (5-oxopyrrolidine) linked to a 3-bromophenyl group and a 4-methyl-6-oxopyrimidin-1(6H)-yl moiety via an ethyl carboxamide bridge. The 3-bromophenyl substituent may influence electronic properties and steric interactions, while the pyrrolidinone and pyrimidinone rings contribute to hydrogen-bonding capabilities and conformational rigidity .

Eigenschaften

IUPAC Name |

1-(3-bromophenyl)-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN4O3/c1-12-7-16(24)22(11-21-12)6-5-20-18(26)13-8-17(25)23(10-13)15-4-2-3-14(19)9-15/h2-4,7,9,11,13H,5-6,8,10H2,1H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOBBIJKWUZQGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CCNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(3-bromophenyl)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, particularly focusing on its antimicrobial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure

The compound can be represented structurally as follows:

This structure includes a bromophenyl group, a pyrimidine moiety, and a pyrrolidine backbone, contributing to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its derivatives have shown promising results against various Gram-positive bacteria and drug-resistant fungi. For instance:

- In vitro Studies : The compound has been tested against strains such as Staphylococcus aureus and Candida auris, demonstrating significant antimicrobial efficacy. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, indicating a strong potential for clinical application .

Anticancer Activity

The compound also exhibits anticancer properties. In a study involving A549 human lung cancer cells, it was found to induce apoptosis and inhibit cell proliferation effectively:

- Cell Viability Assays : The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating high potency against cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits key metabolic pathways, leading to cell death.

- Anticancer Mechanism : The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in the regulation of cell death .

Case Studies

- Study on Antimicrobial Resistance : A comprehensive analysis was conducted on the effectiveness of the compound against multi-drug resistant pathogens. The results indicated that derivatives of the compound could overcome resistance mechanisms present in pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .

- Cancer Cell Line Study : In another study, various derivatives were synthesized and tested against different cancer cell lines. The results showed that modifications to the pyrimidine ring significantly enhanced anticancer activity, suggesting that structural optimization could lead to more potent compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to 3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide (), a structurally analogous molecule with distinct substituents and backbone differences. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

The 4-bromo group in may induce stronger electron-withdrawing effects, altering reactivity .

In contrast, the 4-hydroxy group in enhances hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability.

Amide Linkage : The ethyl carboxamide in the target compound provides conformational flexibility, whereas the propanamide chain in introduces a phenylethyl group that could engage in π-π stacking interactions.

Crystallographic Behavior: ’s crystal structure reveals a dihedral angle of 80.87° between the pyrimidine and bromophenyl rings, suggesting a non-planar conformation that affects packing density. The target compound’s ethyl linker and methyl group may promote different torsional angles, influencing solubility and crystallinity .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.